

# Tert-butyl (5-formylpyridin-2-yl)carbamate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Tert-butyl (5-formylpyridin-2-yl)carbamate*

Cat. No.: B173720

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## Technical Guide: Tert-butyl (5-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Tert-butyl (5-formylpyridin-2-yl)carbamate**, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities, including workflows for experimental evaluation and postulated signaling pathway interactions.

## Core Compound Data

CAS Number: 199296-40-7

Molecular Weight: 222.24 g/mol

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	--INVALID-LINK--
IUPAC Name	tert-butyl N-(5-formylpyridin-2-yl)carbamate	--INVALID-LINK--
Synonyms	6-(Boc-amino)nicotinaldehyde, tert-butyl 5-formylpyridin-2-ylcarbamate	--INVALID-LINK--

## Synthesis Protocol

The synthesis of **Tert-butyl (5-formylpyridin-2-yl)carbamate** can be achieved through various methods, including the Vilsmeier-Haack reaction or formylation of 2-aminopyridine followed by protection with a tert-butyloxycarbonyl (Boc) group.<sup>[1]</sup> A common and effective approach involves the palladium-catalyzed Buchwald-Hartwig amination, which is versatile and generally provides good yields.

### Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the synthesis of similar aminopyridine derivatives.

#### Materials:

- 6-chloronicotinaldehyde
- Tert-butyl carbamate
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Xantphos
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous toluene
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 equivalent), tert-butyl carbamate (1.2 equivalents), cesium carbonate (2.0 equivalents), and Xantphos (0.1 equivalents).
- Purge the vessel with an inert gas, such as argon or nitrogen.
- Add Palladium(II) acetate (0.05 equivalents) and anhydrous toluene.
- Seal the vessel and heat the reaction mixture to 110°C with continuous stirring for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
- Wash the filtrate sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Tert-butyl (5-formylpyridin-2-yl)carbamate**.

## Potential Biological Activities and Experimental Workflows

**Tert-butyl (5-formylpyridin-2-yl)carbamate** and its derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anti-inflammatory and

anticancer agents.<sup>[1]</sup> The pyridine ring is a common pharmacophore, and the formyl group can participate in various biological interactions.

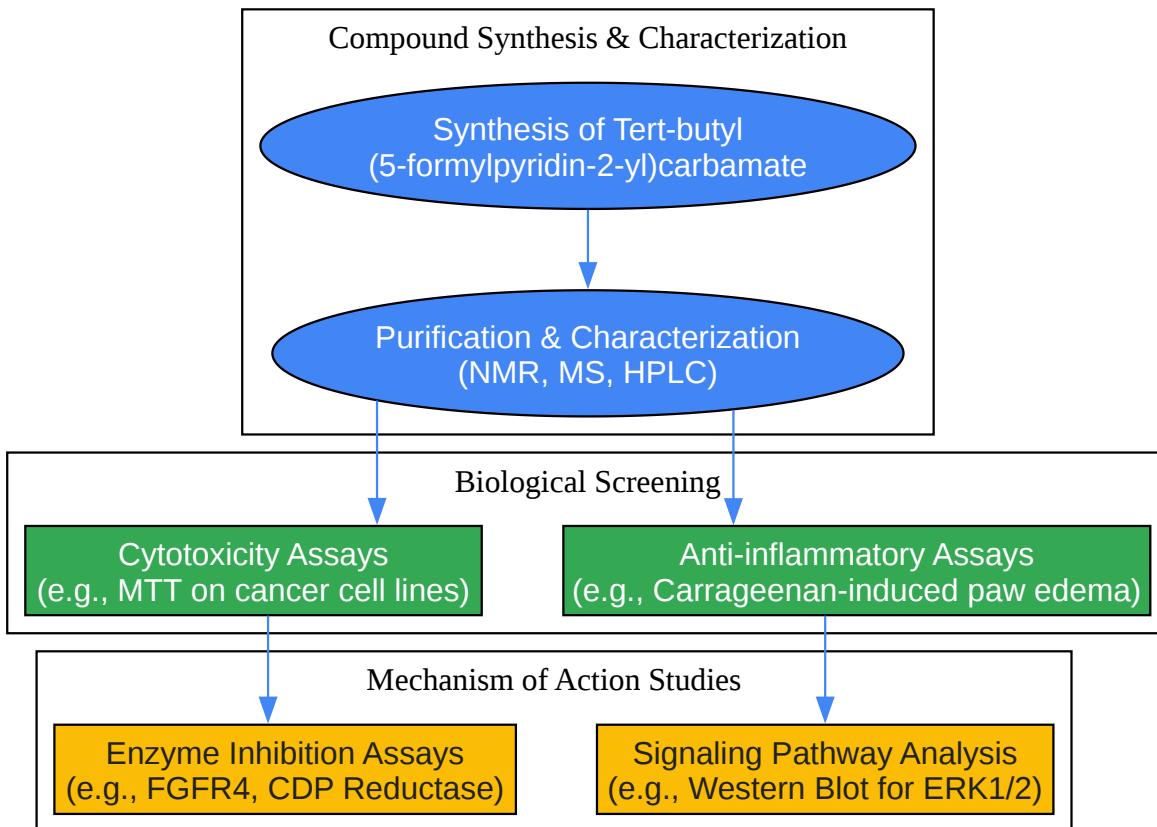
#### Anticancer Activity:

Derivatives of pyridine-2-carboxaldehyde have shown inhibitory effects on ribonucleotide reductase and cytotoxic activity against leukemia cell lines.<sup>[1]</sup> Furthermore, structurally related 2-formylpyridyl ureas have been identified as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in some cancers.

#### Anti-inflammatory Activity:

Substituted pyridine derivatives have demonstrated anti-inflammatory properties in various experimental models. The mechanism of action may involve the inhibition of key inflammatory enzymes.

Below is a proposed workflow for the biological screening of **Tert-butyl (5-formylpyridin-2-yl)carbamate**.



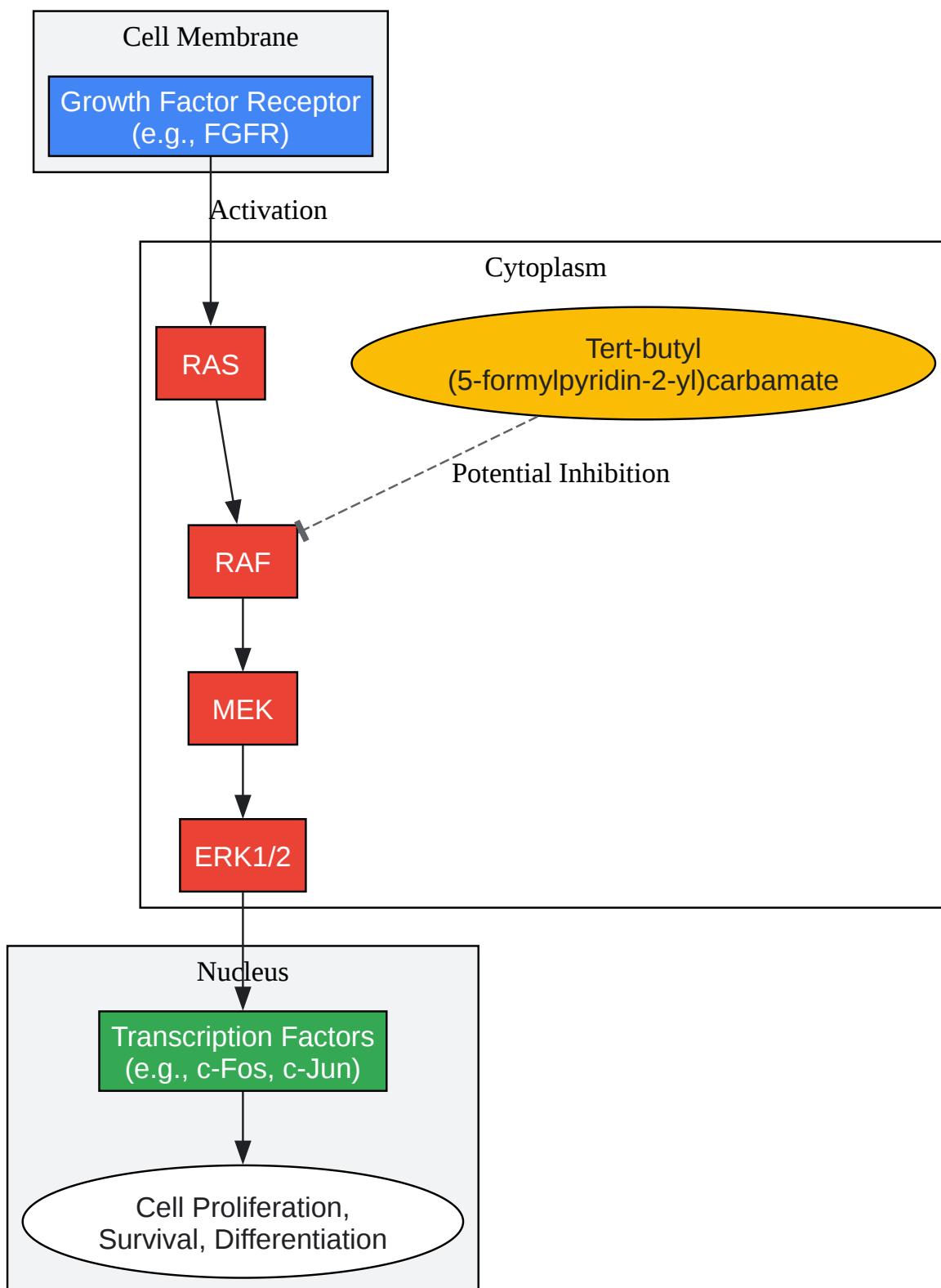
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Biological screening workflow for **Tert-butyl (5-formylpyridin-2-yl)carbamate**.

## Postulated Signaling Pathway Involvement

Based on studies of structurally similar aminopyridine derivatives, a potential mechanism of action for **Tert-butyl (5-formylpyridin-2-yl)carbamate** could involve the modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.

The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway and a hypothetical point of intervention for the compound.

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## References

- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
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